3-(3-Methoxyphenyl)-3-propylpyrrolidine
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Overview
Description
3-(3-Methoxyphenyl)-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a methoxyphenyl group attached to a propyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-3-propylpyrrolidine typically involves the reaction of 3-methoxybenzaldehyde with propylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the pyrrolidine ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phenol derivatives, various amine derivatives, and substituted pyrrolidines, depending on the specific reaction and conditions used.
Scientific Research Applications
3-(3-Methoxyphenyl)-3-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-propylpyrrolidine: Similar structure but with the methoxy group in a different position.
3-(3-Methoxyphenyl)-3-butylpyrrolidine: Similar structure but with a butyl group instead of a propyl group.
3-(3-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
3-(3-Methoxyphenyl)-3-propylpyrrolidine is unique due to the specific positioning of the methoxy group and the propyl substitution on the pyrrolidine ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
74332-81-3 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-3-7-14(8-9-15-11-14)12-5-4-6-13(10-12)16-2/h4-6,10,15H,3,7-9,11H2,1-2H3 |
InChI Key |
BRSBHXXNXDSKOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCNC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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